1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea
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Overview
Description
1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea typically involves the reaction of 2-benzoyl-4-bromophenyl isothiocyanate with 2,5-dichlorothiophene-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The thiourea moiety could form hydrogen bonds with active site residues, while the aromatic rings might engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-benzoylphenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea
- 1-(4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea
- 1-(2-benzoyl-4-bromophenyl)-3-(thiophene-3-carbonyl)thiourea
Uniqueness
1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of benzoyl and thiophene moieties also adds to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-benzoyl-4-bromophenyl)carbamothioyl]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S2/c20-11-6-7-14(12(8-11)16(25)10-4-2-1-3-5-10)23-19(27)24-18(26)13-9-15(21)28-17(13)22/h1-9H,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOLCTGNHFUNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=S)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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